molecular formula C11H11N5O B11699904 3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol

3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11699904
M. Wt: 229.24 g/mol
InChI Key: MOQKRFZPZNKXSG-KPKJPENVSA-N
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Description

3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol is an organic compound with the molecular formula C11H11N5O It is a member of the triazine family, characterized by a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol typically involves the condensation of benzaldehyde with 6-methyl-1,2,4-triazin-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its stable triazine ring structure.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-(Nitromethylidene)hydrazinyl]benzoic acid
  • N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific triazine ring structure combined with a benzylidenehydrazinyl group. This combination imparts distinct chemical properties, such as stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11N5O/c1-8-10(17)13-11(16-14-8)15-12-7-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,15,16,17)/b12-7+

InChI Key

MOQKRFZPZNKXSG-KPKJPENVSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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